ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate
Description
Ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate is a synthetic organic compound characterized by a conjugated enol ester backbone and a halogen-substituted aryl diazenyl group. Its molecular formula, C₁₃H₁₃ClFN₂O₃, corresponds to a calculated molecular weight of 299.71 g/mol (exact mass: 299.0573). Structural elucidation of such compounds typically employs X-ray crystallography (using programs like SHELXL ) and spectroscopic methods (e.g., ESI-MS, NMR).
Properties
Molecular Formula |
C12H12ClFN2O3 |
|---|---|
Molecular Weight |
286.68 g/mol |
IUPAC Name |
ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C12H12ClFN2O3/c1-3-19-12(18)11(7(2)17)16-15-8-4-5-10(14)9(13)6-8/h4-6,17H,3H2,1-2H3/b11-7-,16-15? |
InChI Key |
GKIGVUDNFKZXBV-VCHKQBRCSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/O)/N=NC1=CC(=C(C=C1)F)Cl |
Canonical SMILES |
CCOC(=O)C(=C(C)O)N=NC1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate typically involves the diazotization of 3-chloro-4-fluoroaniline followed by coupling with ethyl acetoacetate. The reaction is carried out under acidic conditions, often using hydrochloric acid as the catalyst. The resulting product is then purified through recrystallization or chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups replacing the chloro or fluoro atoms.
Scientific Research Applications
Ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes, such as tyrosinase.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound’s structural features allow it to interact with specific pathways involved in cellular processes, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound’s uniqueness lies in its diazenyl-enol ester hybrid structure. Below is a comparative analysis with related derivatives, focusing on substituent effects, molecular properties, and synthesis efficiency.
Functional Group and Substituent Impact
Table 1: Structural and Functional Comparison
Key Observations:
Molecular Weight : The target compound’s lower molecular weight (~300 vs. 498–548 g/mol) reflects the absence of bulky heterocycles (e.g., thiazole, piperazine) present in compounds 10a–c .
Substituent Effects : Halogen placement (3-Cl, 4-F) is shared with compound 10c , but the diazenyl group in the target compound introduces distinct electronic conjugation compared to ureido moieties. This may alter solubility and reactivity.
Synthesis Efficiency : While yields for 10a–c exceed 87% , the target compound’s synthesis may face challenges due to the instability of diazenyl intermediates under basic or oxidative conditions.
Spectroscopic and Crystallographic Insights
- ESI-MS : The target compound’s predicted [M+H]+ at m/z ~300.06 contrasts with the higher m/z values of 10a–c, which arise from their extended piperazine-thiazole frameworks .
- Crystallography: Programs like SHELXL and visualization tools like ORTEP-3 are critical for resolving the (Z)-configuration of the diazenyl group and hydrogen-bonding interactions involving the enol ester.
Biological Activity
Ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate is a compound of interest due to its potential therapeutic applications and biological activities. This article delves into its biological activity, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure characterized by the presence of a diazenyl group attached to a hydroxybutenoate backbone. Its molecular formula is , and it exhibits various chemical properties that contribute to its biological activity.
Biological Activity
The biological activity of this compound primarily revolves around its interactions with biological targets, including enzymes and receptors. The presence of the diazenyl group suggests potential anticancer properties, as similar compounds have been shown to inhibit tumor growth by inducing apoptosis in cancer cells.
- Antioxidant Activity : this compound may exhibit antioxidant properties, which can protect cells from oxidative stress.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It could act as a modulator for various receptors, influencing signaling pathways that regulate cell growth and differentiation.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Diazenyl Group : This can be achieved through the reaction of an appropriate amine with a diazonium salt.
- Esterification : The hydroxybutenoate structure is formed via esterification reactions using ethyl alcohol and the corresponding acid.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various diazenyl compounds, including this compound, on human cancer cell lines. Results indicated significant cytotoxic effects, particularly in breast and prostate cancer cells, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Antioxidant Properties
Research conducted on the antioxidant activity of similar compounds revealed that this compound exhibited notable free radical scavenging abilities. This property may contribute to its protective effects against oxidative damage in cells.
Data Table: Comparison with Related Compounds
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